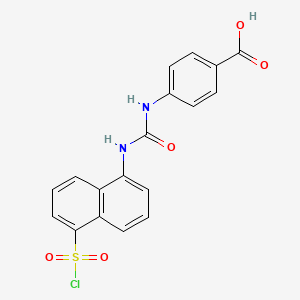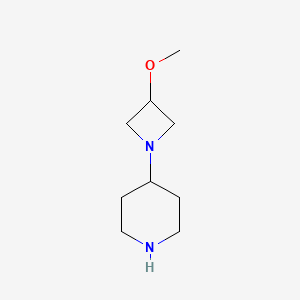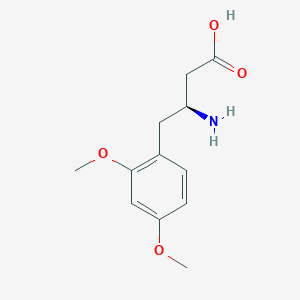![molecular formula C7H6LiNO4 B12987715 Lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate](/img/structure/B12987715.png)
Lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a pyrano[3,4-d]oxazole ring system fused with a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate can be achieved through several synthetic routes. One common method involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. This reaction typically starts with the preparation of 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. These intermediates undergo cycloaddition to form the desired pyrano[3,4-d]oxazole ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of catalytic hydrogenation or other reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide (MnO2) in toluene.
Reduction: Catalytic hydrogenation.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted pyrano[3,4-d]oxazole derivatives.
Scientific Research Applications
Lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The exact mechanism may vary depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar heterocyclic structure, known for its potential as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with biological activity.
Uniqueness
Lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate is unique due to its specific ring system and the presence of a lithium ion. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H6LiNO4 |
|---|---|
Molecular Weight |
175.1 g/mol |
IUPAC Name |
lithium;6,7-dihydro-4H-pyrano[3,4-d][1,3]oxazole-2-carboxylate |
InChI |
InChI=1S/C7H7NO4.Li/c9-7(10)6-8-4-3-11-2-1-5(4)12-6;/h1-3H2,(H,9,10);/q;+1/p-1 |
InChI Key |
BLSDPTYGVSVEKI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1COCC2=C1OC(=N2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12987655.png)



![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12987666.png)





![6-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12987714.png)
